molecular formula C17H14N2O2 B12921994 3-(4-Methoxyphenyl)-5-phenylpyridazin-4(1H)-one CAS No. 90054-42-5

3-(4-Methoxyphenyl)-5-phenylpyridazin-4(1H)-one

Cat. No.: B12921994
CAS No.: 90054-42-5
M. Wt: 278.30 g/mol
InChI Key: WSXYLGCBZGFQTH-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-phenylpyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazinone core substituted with a methoxyphenyl group at the 3-position and a phenyl group at the 5-position. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-5-phenylpyridazin-4(1H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method involves the reaction of 4-methoxybenzoyl hydrazine with benzoylacetone under reflux conditions in the presence of an acid catalyst. The reaction mixture is then cooled, and the resulting solid is filtered, washed, and dried to obtain the pure product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5-phenylpyridazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazinone.

    Substitution: Electrophilic substitution reactions can occur at the phenyl or methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridazinones.

Scientific Research Applications

3-(4-Methoxyphenyl)-5-phenylpyridazin-4(1H)-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydro-3(2H)pyridazinones: These compounds share a similar pyridazinone core but differ in their substitution patterns.

    Triazole-Pyrimidine Hybrids: These compounds have a different core structure but exhibit similar biological activities.

Uniqueness

3-(4-Methoxyphenyl)-5-phenylpyridazin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl and phenyl groups contribute to its unique reactivity and potential therapeutic applications .

Properties

CAS No.

90054-42-5

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-phenyl-1H-pyridazin-4-one

InChI

InChI=1S/C17H14N2O2/c1-21-14-9-7-13(8-10-14)16-17(20)15(11-18-19-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,20)

InChI Key

WSXYLGCBZGFQTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC=C(C2=O)C3=CC=CC=C3

Origin of Product

United States

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